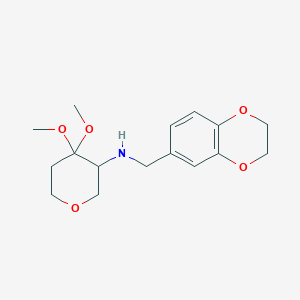![molecular formula C16H21NO3 B7048082 2-Cyclobutyl-3-[(2,5-dimethylbenzoyl)amino]propanoic acid](/img/structure/B7048082.png)
2-Cyclobutyl-3-[(2,5-dimethylbenzoyl)amino]propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Cyclobutyl-3-[(2,5-dimethylbenzoyl)amino]propanoic acid is an organic compound with a complex structure that includes a cyclobutyl group, a dimethylbenzoyl group, and a propanoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyclobutyl-3-[(2,5-dimethylbenzoyl)amino]propanoic acid typically involves multiple steps, starting from readily available starting materials. One common approach is to first synthesize the intermediate compounds, such as 2,5-dimethylbenzoyl chloride and cyclobutylamine, which are then coupled under specific reaction conditions to form the final product. The reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency, cost-effectiveness, and environmental sustainability. The use of automated reactors and advanced purification techniques, such as chromatography and crystallization, ensures the consistent quality of the final product.
Chemical Reactions Analysis
Types of Reactions
2-Cyclobutyl-3-[(2,5-dimethylbenzoyl)amino]propanoic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can lead to a wide range of derivatives with different functional groups.
Scientific Research Applications
2-Cyclobutyl-3-[(2,5-dimethylbenzoyl)amino]propanoic acid has several scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound is studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Cyclobutyl-3-[(2,5-dimethylbenzoyl)amino]propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved in these interactions are complex and are the subject of ongoing research to fully understand their implications.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 2-Cyclobutyl-3-[(2,5-dimethylbenzoyl)amino]propanoic acid include other cyclobutyl and benzoyl derivatives, such as:
- 2-Cyclobutyl-3-[(2,4-dimethylbenzoyl)amino]propanoic acid
- 2-Cyclobutyl-3-[(2,6-dimethylbenzoyl)amino]propanoic acid
Uniqueness
What sets this compound apart from similar compounds is its specific substitution pattern and the resulting chemical properties. The presence of the cyclobutyl group and the 2,5-dimethylbenzoyl moiety imparts unique steric and electronic characteristics, making it a valuable compound for various applications.
Properties
IUPAC Name |
2-cyclobutyl-3-[(2,5-dimethylbenzoyl)amino]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO3/c1-10-6-7-11(2)13(8-10)15(18)17-9-14(16(19)20)12-4-3-5-12/h6-8,12,14H,3-5,9H2,1-2H3,(H,17,18)(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTVOTOBTSVFPIK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)C(=O)NCC(C2CCC2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-[4-(3-Anilinopyrrolidine-1-carbonyl)phenoxy]acetic acid](/img/structure/B7048014.png)
![2-[3-(4-ethoxy-7,8-dihydro-5H-pyrido[4,3-d]pyrimidine-6-carbonyl)phenoxy]acetic acid](/img/structure/B7048016.png)
![2-[3-(3-Anilinopyrrolidine-1-carbonyl)phenoxy]acetic acid](/img/structure/B7048020.png)
![2-[3-[3-(3,5-Dimethylpyrazol-1-yl)piperidine-1-carbonyl]phenoxy]acetic acid](/img/structure/B7048025.png)
![2-[3-(3-Oxo-2-propylpiperazine-1-carbonyl)phenoxy]acetic acid](/img/structure/B7048032.png)
![2-[4-[(1-Pyridazin-3-ylpiperidin-3-yl)carbamoyl]phenoxy]acetic acid](/img/structure/B7048042.png)
![2-[4-[4-(5-Chloropyrimidin-2-yl)piperidine-1-carbonyl]phenoxy]acetic acid](/img/structure/B7048044.png)
![2-[2,2-dimethylpropyl-[2-(2H-indazol-3-yl)acetyl]amino]acetic acid](/img/structure/B7048059.png)
![(2S,3S,6R)-2,6-dimethyl-1-[(5-methyl-2-phenyl-1,3-oxazol-4-yl)methyl]piperidine-3-carboxylic acid](/img/structure/B7048067.png)
![(2S,3S,6R)-1-[[2-(4-chlorophenyl)-1,3-oxazol-4-yl]methyl]-2,6-dimethylpiperidine-3-carboxylic acid](/img/structure/B7048070.png)
![(2S,3S,6R)-1-[(6-chloroquinolin-8-yl)methyl]-2,6-dimethylpiperidine-3-carboxylic acid;2,2,2-trifluoroacetic acid](/img/structure/B7048077.png)

![N-[(3-bromophenyl)methyl]-4,4-dimethoxyoxan-3-amine](/img/structure/B7048098.png)
![N-[(2-bromophenyl)methyl]-4,4-dimethoxyoxan-3-amine](/img/structure/B7048100.png)
